molecular formula C10H13BrO4 B3050897 1-Bromo-2,4-bis(methoxymethoxy)benzene CAS No. 295788-93-1

1-Bromo-2,4-bis(methoxymethoxy)benzene

Cat. No. B3050897
M. Wt: 277.11 g/mol
InChI Key: RBEZSHBGSUCUAJ-UHFFFAOYSA-N
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Patent
US07977331B1

Procedure details

To a solution of 4-bromoresorcinol (30 g, 159 mmol) in acetone (300 ml) were added potassium carbonate (66 g, 471 mmol) and chloromethyl methyl ether (30 ml, 397 mmol) under ice-cooling and the mixture was stirred at room temperature for 22 hr. The reaction mixture was concentrated and water was added. The mixture was extracted with ethyl acetate and the organic layer was washed with saturated brine and dried over anhydrous magnesium sulfate. After filtration, the solvent was evaporated under reduced pressure to give 1-bromo-2,4-bismethoxymethoxybenzene as a crude product. The obtained compound was used in Step 2 without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([OH:6])=[CH:4][C:3]=1[OH:9].[C:10](=[O:13])([O-])[O-].[K+].[K+].[CH3:16][O:17][CH2:18]Cl.[CH3:20]C(C)=O>>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([O:6][CH2:16][O:17][CH3:18])=[CH:4][C:3]=1[O:9][CH2:20][O:13][CH3:10] |f:1.2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
BrC1=C(C=C(O)C=C1)O
Name
Quantity
66 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
30 mL
Type
reactant
Smiles
COCCl
Name
Quantity
300 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 22 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)OCOC)OCOC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.